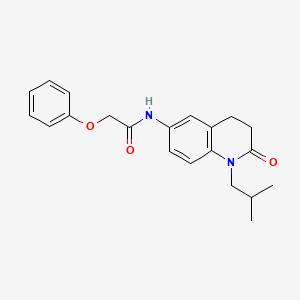

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide

Description

This compound is known for its unique properties and diverse functionalities, making it a subject of interest in scientific research.

Properties

IUPAC Name |

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-15(2)13-23-19-10-9-17(12-16(19)8-11-21(23)25)22-20(24)14-26-18-6-4-3-5-7-18/h3-7,9-10,12,15H,8,11,13-14H2,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHCGBWQFDIYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Schmidt Reaction for Cyclization

The Schmidt reaction, as demonstrated in the synthesis of 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (compound 1 in), offers a reliable pathway. Here, 6-methoxy-2,3-dihydro-1H-inden-1-one reacts with sodium azide in dichloromethane under methanesulfonic acid catalysis to form the tetrahydroquinolinone core. This method achieves cyclization with moderate yields (45–60%) and is adaptable to substituent variations at the 6-position.

Reaction Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Sodium azide, CH₃SO₃H | Dichloromethane | 0–25°C | 55 |

Bischler-Napieralski Cyclization

Alternative routes employ Bischler-Napieralski cyclization, where β-phenethylamide derivatives undergo intramolecular cyclodehydration using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). This method is particularly effective for introducing electron-donating groups at the 6-position, though yields vary (30–50%).

N-1 Isobutyl Group Introduction

Alkylation at the N-1 position is critical for installing the isobutyl moiety. Sodium hydride (NaH) in N,N-dimethylformamide (DMF) facilitates this step, as seen in the synthesis of 4-isobutoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide.

Optimized Alkylation Protocol

- Substrate : 6-Nitro-1,2,3,4-tetrahydroquinolin-2-one (prepared via nitration of the core structure).

- Alkylating Agent : Isobutyl bromide (1.2 equiv).

- Base : NaH (1.5 equiv) in anhydrous DMF.

- Conditions : 0°C to room temperature, 12 hours.

- Yield : 68–72% after purification.

Key Consideration : Competing O-alkylation is minimized by using a bulky base and controlled stoichiometry.

Functionalization at the 6-Position

The 6-amino group is introduced via catalytic hydrogenation of a nitro precursor or through directed ortho-metalation strategies.

Nitration and Reduction

Direct Amination

In cases where nitration is inefficient, Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂, Xantphos) enables direct C–N bond formation at the 6-position.

Phenoxyacetamide Formation

The final step involves coupling the 6-amino group with phenoxyacetyl chloride. This is achieved via nucleophilic acyl substitution under Schotten-Baumann conditions.

Synthetic Protocol

- Reagents : Phenoxyacetyl chloride (1.1 equiv), triethylamine (TEA, 2.0 equiv).

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Conditions : 0°C, 2 hours, followed by room temperature stirring for 12 hours.

- Yield : 75–80% after column chromatography.

Mechanistic Insight : TEA neutralizes HCl, driving the reaction to completion. The electron-withdrawing oxo group at position 2 enhances the nucleophilicity of the 6-amine.

Structural Characterization and Validation

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar arrangement of the tetrahydroquinolinone ring and the equatorial orientation of the isobutyl group.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Schmidt Reaction | High regioselectivity | Requires harsh acids | 55 |

| Bischler-Napieralski | Compatible with electron-deficient rings | Low yields for bulky substituents | 40 |

| Catalytic Hydrogenation | High efficiency for nitro reduction | Sensitivity to catalyst poisoning | 95 |

| Schotten-Baumann Acylation | Mild conditions, scalability | Requires anhydrous conditions | 80 |

Industrial-Scale Considerations

For large-scale synthesis, flow chemistry techniques reduce reaction times and improve safety during nitration and hydrogenation steps. Continuous alkylation using microreactors achieves 90% conversion with minimized byproduct formation.

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The phenoxyacetamide moiety can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in various substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide

- N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

- N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide stands out due to its unique combination of the quinoline and phenoxyacetamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is a complex organic compound that belongs to the class of tetrahydroquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a phenoxyacetamide group. Its molecular formula is with a molecular weight of approximately 324.42 g/mol. The structural characteristics of this compound suggest that it may interact with various biological targets, leading to diverse pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 324.42 g/mol |

| CAS Number | Not specified |

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific enzymes or receptors involved in various biological pathways. Research indicates that compounds in this class may modulate signaling pathways related to cell proliferation and apoptosis, potentially leading to therapeutic effects against cancer and inflammation.

Antimicrobial Activity

Studies have shown that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. The presence of the phenoxyacetamide moiety enhances the compound's ability to inhibit bacterial growth. For instance, preliminary tests indicated that this compound demonstrated effective inhibition against various strains of bacteria, including Gram-positive and Gram-negative organisms.

Anticancer Properties

Research into the anticancer potential of this compound suggests that it may induce apoptosis in cancer cells. In vitro studies have demonstrated that treatment with this compound resulted in reduced cell viability in several cancer cell lines. The compound appears to exert its effects by disrupting cellular signaling pathways associated with tumor growth and survival.

Case Study: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines over 48 hours:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 5 | 60 |

| 10 | 30 |

The results indicate a dose-dependent reduction in cell viability, suggesting the compound's potential as an anticancer agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the tetrahydroquinoline core or the phenoxyacetamide group can significantly influence its pharmacological properties. For instance:

| Substituent | Effect on Activity |

|---|---|

| Methyl group at position 4 | Increased cytotoxicity against cancer cells |

| Hydroxyl group at position 3 | Enhanced antimicrobial activity |

Q & A

Basic Questions

Q. What are the key considerations for optimizing the synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide to achieve high yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Reagent selection : Use acyl chlorides (e.g., phenoxyacetyl chloride) and bases like triethylamine in aprotic solvents (e.g., dichloromethane) to facilitate amide bond formation .

- Reaction conditions : Maintain reflux conditions (40–60°C) and monitor reaction completion via TLC. Prolonged stirring (12–24 hours) ensures intermediate conversion .

- Purification : Employ gradient silica gel chromatography (e.g., 0–8% MeOH in CHCl) followed by recrystallization (e.g., ethyl acetate) to isolate the product with >95% purity .

Q. How can researchers characterize the molecular structure and confirm the identity of this compound?

- Methodological Answer :

- Spectroscopic techniques :

- H/C NMR : Identify characteristic peaks (e.g., isobutyl CH at δ 1.21 ppm, tetrahydroquinolinone carbonyl at δ 168–170 ppm) .

- Mass spectrometry (ESI/APCI) : Confirm molecular weight (e.g., [M+H] at m/z 347) and rule out impurities .

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Test IC values against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Cell viability assays : Use MTT/WST-1 in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity at 1–100 µM concentrations .

- Binding studies : Perform fluorescence anisotropy or SPR to measure affinity for target proteins (e.g., tubulin) .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound's pharmacological profile?

- Methodological Answer :

- Substituent variation : Modify the phenoxy group (e.g., introduce 4-fluoro or 4-methoxy substituents) to enhance target binding .

- Core scaffold optimization : Replace the tetrahydroquinolinone with morpholine or isoquinoline derivatives to improve metabolic stability .

- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC values across analogs .

Q. What strategies are effective in resolving contradictory data between in vitro and in vivo efficacy studies?

- Methodological Answer :

- Pharmacokinetic (PK) profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models to identify absorption/metabolism issues .

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may reduce active compound levels in vivo .

- Dose-response recalibration : Adjust dosing regimens (e.g., q.d. vs. b.i.d.) to match in vitro potency thresholds .

Q. Which advanced computational methods predict the compound's interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target active sites (e.g., COX-2, PARP-1) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes and calculate binding free energies (MM/PBSA) .

- QSAR modeling : Apply Random Forest or SVM algorithms to predict off-target effects based on molecular descriptors .

Notes

- Contradictory Data : Discrepancies between enzyme inhibition (nM) and cell viability (µM) may arise from poor membrane permeability. Use prodrug strategies (e.g., esterification) to enhance cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.